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Compound of Interest

Compound Name: 6-Hydroxypyridine-3-sulfonamide

Cat. No.: B1647150

Get Quote

Executive Summary & Chemical Identity
6-Hydroxypyridine-3-sulfonamide is a bifunctional heterocyclic intermediate critical in the

synthesis of carbonic anhydrase inhibitors and antimicrobial agents. Its analysis is complicated

by prototropic tautomerism, where the molecule exists in equilibrium between the aromatic

hydroxy-pyridine form and the non-aromatic pyridone (lactam) form.

In the solid state and in polar solvents (e.g., DMSO, Methanol), the equilibrium strongly favors

the 2-pyridone tautomer. Consequently, spectroscopic data must be interpreted through the

lens of the pyridone structure (5-sulfamoyl-2-pyridone) rather than the hydroxypyridine

congener.
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Feature Specification

IUPAC Name 6-oxo-1,6-dihydropyridine-3-sulfonamide

Molecular Formula

Molecular Weight 174.18 g/mol

Key Functional Groups
Sulfonamide (

), Cyclic Amide (Lactam)

Dominant Tautomer 2-Pyridone (in polar media)

Structural Dynamics: The Tautomeric Framework
Understanding the tautomeric state is the prerequisite for accurate spectral assignment. The

proton on the hydroxyl group (O-H) migrates to the ring nitrogen, generating a carbonyl group

and breaking the aromaticity of the pyridine ring.

Tautomeric Equilibrium Diagram
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Caption: The equilibrium heavily favors the Pyridone form in DMSO-d6 and solid phase,

characterized by the formation of a stable amide-like (lactam) system.

Nuclear Magnetic Resonance (NMR) Profiling[1][3]
The
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H NMR spectrum in DMSO-d6 provides the most definitive structural proof. The loss of ring
aromaticity in the pyridone form results in distinct coupling constants (

) and chemical shifts (

) that differ from standard pyridine derivatives.

Experimental Parameters
Solvent: DMSO-d6 (Preferred for solubility and slowing proton exchange).

Frequency: 400 MHz or higher recommended.

Concentration: 5–10 mg/mL.

Characteristic H NMR Assignments (DMSO-d6)
The numbering scheme assumes the 2-pyridone nomenclature (N is position 1, C=O is position

2).
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Proton
Position

Shift (

ppm)
Multiplicity Coupling (Hz)

Structural
Insight

NH (Ring) 11.8 – 12.2 Broad Singlet -

Deshielded

lactam proton;

confirms

pyridone form.

Disappears with

shake.

H-6 (adj to N) 7.9 – 8.1 Doublet (d)

Deshielded by

adjacent

Nitrogen and

meta-

sulfonamide.

Small meta-

coupling.

H-4 (adj to

)
7.7 – 7.9

Doublet of

Doublets (dd)
,

Ortho-coupled to

H-3; Meta-

coupled to H-6.

7.2 – 7.4 Broad Singlet -

Exchangeable

sulfonamide

protons.

H-3 (adj to C=O) 6.4 – 6.6 Doublet (d)

Upfield shift due

to conjugation

with C=O. Large

ortho-coupling is

diagnostic of

pyridones.

Expert Insight: The coupling constant

(~9.5 Hz) is significantly larger than typical pyridine ortho-couplings (~8.0 Hz). This "cis-alkene-
like" coupling is a hallmark of the non-aromatic character of the pyridone ring.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1647150?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Vibrational Spectroscopy (IR)
Infrared spectroscopy confirms the functional groups and the tautomeric state. The absence of

a broad O-H stretch (typical of phenols) and the presence of a strong Carbonyl band are key

indicators.

Key IR Bands (KBr Pellet / ATR)
Amide I (C=O Stretch):1640 – 1680 cm

A strong, sharp band indicating the lactam carbonyl. In the hydroxypyridine form, this band

would be absent, replaced by C=N and C-O stretches.

Sulfonamide (

) Stretches:

Asymmetric: 1330 – 1350 cm

(Strong)

Symmetric: 1150 – 1170 cm

(Strong)

N-H Stretching:

Ring NH: 2800 – 3200 cm

(Broad, multiple bands due to H-bonding).

Sulfonamide

: 3200 – 3400 cm

(Two bands: asymmetric and symmetric).

Analytical Workflow & Protocol
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To ensure data integrity and reproducibility, the following workflow should be adopted. This

minimizes artifacts caused by moisture or solvent impurities.[1]

Workflow Diagram

Sample Preparation

Data Acquisition

Desiccate Sample
(P2O5, 24h)

Dissolve in DMSO-d6
(Avoid CDCl3 due to solubility)

FT-IR (ATR)
64 Scans, Res 4 cm-1

Filter (0.45 µm PTFE)
Remove particulates

1H NMR (400 MHz)
16 Scans, d1=2.0s

LC-MS (ESI-)
Detect [M-H]- (m/z 173)

Click to download full resolution via product page

Caption: Standardized workflow for spectroscopic validation. Note the preference for ESI-

(negative mode) in Mass Spec due to the acidic sulfonamide proton.

Step-by-Step Protocol
Sample Drying: The sulfonamide group is hygroscopic. Dry the solid over

under vacuum for 24 hours to remove lattice water which can obscure the NH/OH region in
IR and broaden NMR peaks.

NMR Preparation:
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Dissolve ~10 mg of sample in 0.6 mL of DMSO-d6.

Note: Do not use

as the compound is sparingly soluble and will likely aggregate, broadening signals.

Add 1 drop of

after the initial scan to identify exchangeable protons (Ring NH and Sulfonamide

will disappear).

Mass Spectrometry (LC-MS):

Operate in Negative Electrospray Ionization (ESI-) mode.

The sulfonamide proton is acidic (

), allowing for easy deprotonation.

Target Ion:

m/z.

References
Balaban, A. T., et al. "Tautomerism of Hydroxypyridines." Advances in Heterocyclic

Chemistry, vol. 1, 1963, pp. 339-407.

Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition,
Wiley, 2014. (Authoritative text for general pyridone coupling constants).

National Center for Biotechnology Information. "PubChem Compound Summary for CID

2723789, 6-Hydroxypyridine-3-sulfonamide." PubChem, 2024.

Katritzky, A. R., et al. "The Tautomerism of Heterocycles." Academic Press, 1976.
(Foundational text on lactam-lactim equilibrium).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1647150/docs?utm_src=pdf-body#technical-guide-spectroscopic-analysis-of-6-hydroxypyridine-3-sulfonamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1647150?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. ckgas.com [ckgas.com]

To cite this document: BenchChem. [Technical Guide: Spectroscopic Analysis of 6-
Hydroxypyridine-3-sulfonamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1647150/docs#technical-guide-spectroscopic-
analysis-of-6-hydroxypyridine-3-sulfonamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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